The primary method for synthesizing Ilatreotide is solid-phase peptide synthesis. This technique allows for the sequential addition of amino acids to form a peptide chain anchored to a solid resin. The synthesis involves several key steps:
For industrial-scale production, automated peptide synthesizers can be employed to streamline the coupling and deprotection processes, followed by purification using high-performance liquid chromatography to ensure product quality.
Ilatreotide's molecular formula is , indicating it contains 61 carbon atoms, 86 hydrogen atoms, 10 nitrogen atoms, 20 oxygen atoms, and 2 sulfur atoms. The structure features multiple functional groups typical of peptide compounds, including amide bonds and disulfide linkages that contribute to its stability and biological activity.
Ilatreotide can participate in several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .
Ilatreotide exerts its effects primarily through binding to somatostatin receptors (specifically subtype 2 and subtype 5). Upon binding, it inhibits the secretion of various hormones such as growth hormone and insulin-like growth factor, thereby modulating endocrine functions.
This mechanism underpins its therapeutic potential in managing conditions characterized by hormone overproduction .
These properties are critical for formulation development and determining the appropriate delivery methods for clinical applications .
Ilatreotide has several notable applications across different fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0